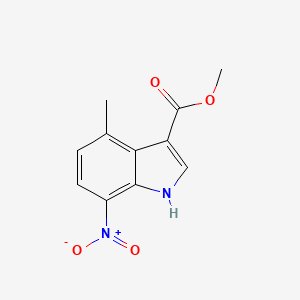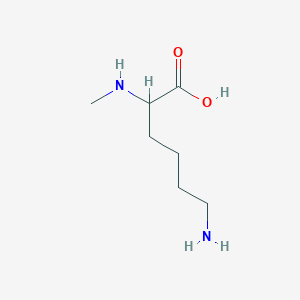![molecular formula C17H22BrNO5 B15328648 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a bromophenoxy group and a tert-butoxycarbonyl-protected piperidine carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Bromophenoxy Group: This can be achieved by reacting 2-bromophenol with an appropriate halogenating agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Protection of the Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology could be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group could yield a phenol derivative, while substitution reactions could result in various substituted phenoxy derivatives.
科学的研究の応用
4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving bromophenoxy and piperidine derivatives.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis .
類似化合物との比較
Similar Compounds
4-(2-Chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets .
特性
分子式 |
C17H22BrNO5 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
4-(2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-7-5-4-6-12(13)18/h4-7H,8-11H2,1-3H3,(H,20,21) |
InChIキー |
OYHQQDHMMTUHIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




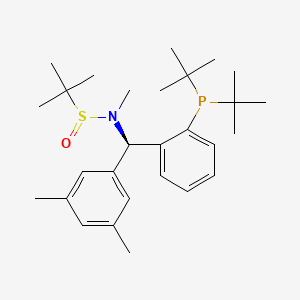

![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
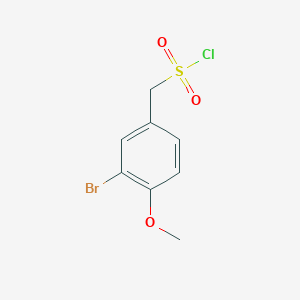
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
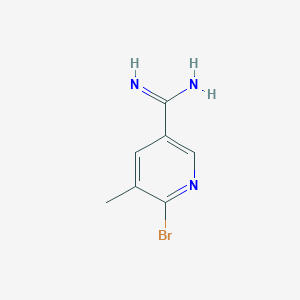
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
